molecular formula C8H5BrN2O B8510202 2-Bromo-1,7-naphthyridin-8(7H)-one

2-Bromo-1,7-naphthyridin-8(7H)-one

Cat. No.: B8510202
M. Wt: 225.04 g/mol
InChI Key: CWAREQUAQJZIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,7-naphthyridin-8(7H)-one is a brominated derivative of 1,7-naphthyridin-8(7H)-one, a bicyclic heteroaromatic compound containing two nitrogen atoms.

Key structural features include:

  • A fused bicyclic system with nitrogen atoms at positions 1 and 5.
  • A ketone group at position 8, which predominantly exists in the keto tautomeric form in nonhydroxylic solvents .
  • Bromine substitution at position 2, which may influence electronic and steric properties.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

2-bromo-7H-1,7-naphthyridin-8-one

InChI

InChI=1S/C8H5BrN2O/c9-6-2-1-5-3-4-10-8(12)7(5)11-6/h1-4H,(H,10,12)

InChI Key

CWAREQUAQJZIFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CNC2=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromo-1,7-naphthyridin-8(7H)-one with structurally related brominated and non-brominated naphthyridinones:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position(s) Key Properties/Data
This compound C₈H₅BrN₂O 225.04 Br at C2 Theoretical data inferred; no direct experimental values available.
3-Bromo-1,7-naphthyridin-8(7H)-one C₈H₅BrN₂O 225.04 Br at C3 Boiling point: 468.9°C (predicted); H-bond acceptors: 2; LogP: ~1 .
5-Bromo-1,7-naphthyridin-8-amine C₈H₆BrN₃O 240.06 Br at C5, NH₂ at C8 Similarity score: 0.86 (vs. parent naphthyridinone); used in intermediate synthesis .
4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one C₉H₇ClN₂O₂ 210.62 Cl at C4, CH₃ at C6, OH at C7 Synthesized via hydroxylamine-mediated cyclization; antibacterial activity noted .
6-Methyl-1,7-naphthyridin-8(7H)-one C₉H₈N₂O 160.17 CH₃ at C6 Melting point: N/A; used in pharmacological studies .

Key Observations :

  • Bromine substitution at C2 or C3 increases molecular weight comparably (~225 g/mol) but may alter reactivity due to differences in electronic effects (e.g., inductive vs. resonance).
  • Halogen position (C2 vs. C3 vs. C5) impacts solubility and bioavailability. For example, 2-bromo derivatives may exhibit lower solubility than 5-bromo analogs due to steric hindrance near the ketone group .

Comparison of Bromination Efficiency :

  • 3-Bromo Derivative : Synthesized in high purity (99%) via direct bromination of pyridine precursors, with yields >90% under optimized conditions .
  • 5-Bromo Derivative : Requires directed ortho-metalation for regioselective bromination, yielding ~85% purity .
  • 2-Bromo Derivative: No direct data available; synthesis likely demands protective group strategies to avoid ketone interference.

Pharmacological and Functional Properties

  • Antibacterial Activity : 1,7-Naphthyridin-8(7H)-one exhibits moderate antibacterial effects, attributed to metal-chelation properties. Bromination (e.g., at C2 or C3) may enhance lipophilicity, improving membrane penetration but reducing water solubility .
  • Receptor Modulation: Brominated aromatics (e.g., 2-bromo-1,3-dimethylbenzene) show cut-off effects in GABAA receptor potentiation at solubility thresholds of 0.10–0.46 mmol/L . While naphthyridinones are unstudied in this context, bromine’s electron-withdrawing effects could modulate receptor affinity.
  • Thermal Stability : 3-Bromo-1,7-naphthyridin-8(7H)-one has a predicted boiling point of 468.9°C, suggesting high thermal stability suitable for high-temperature reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.